molecular formula C16H12BrIN2O2 B5028246 (Z)-3-(4-bromo-5-iodofuran-2-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide

(Z)-3-(4-bromo-5-iodofuran-2-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide

Cat. No.: B5028246
M. Wt: 471.09 g/mol
InChI Key: WEGMBCLYNSQEQI-WDZFZDKYSA-N
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Description

(Z)-3-(4-bromo-5-iodofuran-2-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide is an organic compound that features a furan ring substituted with bromine and iodine, a cyano group, and a dimethylphenyl group

Properties

IUPAC Name

(Z)-3-(4-bromo-5-iodofuran-2-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrIN2O2/c1-9-3-4-12(5-10(9)2)20-16(21)11(8-19)6-13-7-14(17)15(18)22-13/h3-7H,1-2H3,(H,20,21)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGMBCLYNSQEQI-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=C(O2)I)Br)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC(=C(O2)I)Br)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-bromo-5-iodofuran-2-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Halogenation: The furan ring can be selectively brominated and iodinated using reagents such as N-bromosuccinimide (NBS) and iodine in the presence of a catalyst.

    Formation of the cyano group: The cyano group can be introduced through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 3,4-dimethylphenylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The halogen atoms on the furan ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-bromo-5-chlorofuran-2-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
  • (Z)-3-(4-bromo-5-fluorofuran-2-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide

Uniqueness

The uniqueness of (Z)-3-(4-bromo-5-iodofuran-2-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide lies in its specific halogen substitution pattern, which can influence its reactivity and interactions with other molecules.

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